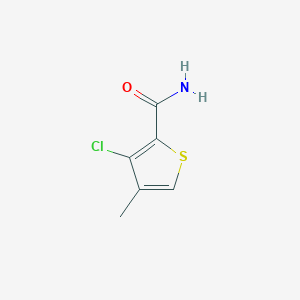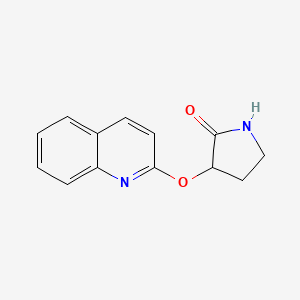
3-(Quinolin-2-yloxy)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Quinolin-2-yloxy)pyrrolidin-2-one is a useful research compound. Its molecular formula is C13H12N2O2 and its molecular weight is 228.251. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
The derivative 2-(3-alkylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-ones, closely related to 3-(quinolin-2-yloxy)pyrrolidin-2-one, has shown potent antitumor properties. Synthesized compounds exhibited significant cytotoxic activity against various human cancer cell lines while demonstrating minimal inhibitory effects on normal cells. This suggests potential clinical applications in cancer treatment, particularly for compounds like 2-(3-methylaminophenyl)-6-(pyrrolidin-1-yl)quinolin-4-one, which confirmed anticancer activity in both in vitro and in vivo models (Huang et al., 2013).
Aldosterone Synthase Inhibition
Pyridine substituted 3,4-dihydro-1H-quinolin-2-ones, including structures analogous to this compound, have been identified as potent and selective inhibitors of aldosterone synthase (CYP11B2). This enzyme is a promising target for conditions such as hyperaldosteronism, congestive heart failure, and myocardial fibrosis. The study indicates that minor modifications in the heterocyclic portion of these compounds can significantly influence their selectivity and potency, offering a pathway to fine-tune therapeutic agents for cardiovascular diseases (Lucas et al., 2011).
Antiplasmodial and Antifungal Activities
Compounds with the pyrrolidin-1-ylquinoline structure, including those similar to this compound, have been synthesized and evaluated for biological activities. This research resulted in the discovery of novel functionalized aminoquinolines with moderate antiplasmodial activity against chloroquine-sensitive and -resistant strains of Plasmodium falciparum. Additionally, some derivatives exhibited promising antifungal properties against specific fungal strains, suggesting their potential in developing new treatments for malaria and fungal infections (Vandekerckhove et al., 2015).
Synthetic Methodology
Advancements in synthetic methods for pyrroloquinoline derivatives, closely related to this compound, have been reported. These methodologies facilitate the efficient creation of biologically active pyrroloquinoline structures, offering a robust platform for the development of new therapeutic agents and research tools. Such synthetic approaches are crucial for exploring the full potential of pyrroloquinoline derivatives in various scientific and medical applications (Wang et al., 2013).
Wirkmechanismus
Target of action
Pyrrolidin-2-ones, on the other hand, are common structural motifs in natural products and synthetic compounds with potent biological activities .
Mode of action
Quinoline derivatives acting as tlr7 agonists can trigger an immune response . Pyrrolidin-2-ones are believed to undergo a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and oxidation .
Biochemical pathways
Activation of tlr7 by quinoline derivatives can lead to the production of cytokines and chemokines, which play a role in immune responses .
Pharmacokinetics
The stability of similar compounds in simulated gastric fluid and simulated intestinal fluid has been studied .
Result of action
Quinoline derivatives acting as tlr7 agonists can stimulate an immune response, which may have antiviral effects .
Action environment
The synthesis of similar compounds has been described as environmentally friendly .
Eigenschaften
IUPAC Name |
3-quinolin-2-yloxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-13-11(7-8-14-13)17-12-6-5-9-3-1-2-4-10(9)15-12/h1-6,11H,7-8H2,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKZQZDDBWFNLNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2550810.png)
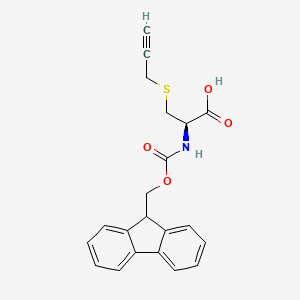
![(2-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B2550812.png)
![6-(4-Chlorophenyl)-2-[1-(pyrimidin-2-yl)azetidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2550815.png)
![N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-2-PHENYLACETAMIDE HYDROCHLORIDE](/img/structure/B2550817.png)
![3-(2-chlorophenyl)-5-methyl-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)isoxazole-4-carboxamide](/img/structure/B2550818.png)
![2-[6-chloro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2550819.png)
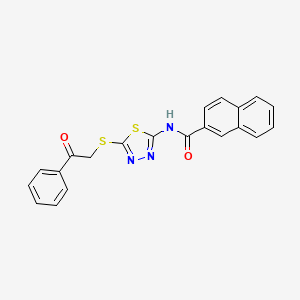
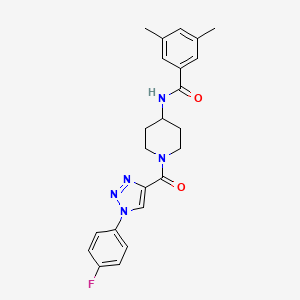
![ethyl 4-[3-amino-1-(trifluoromethyl)propoxy]-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550823.png)
![1,9-Dioxaspiro[5.5]undecan-4-ylmethanesulfonyl fluoride](/img/structure/B2550825.png)
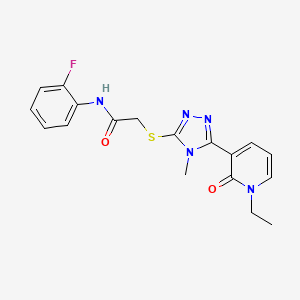
![(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3,4-dimethoxyphenyl)ethylidene)propanehydrazide](/img/structure/B2550827.png)
